molecular formula C11H24ClNO3 B555315 H-Ser(tBu)-OtBu HCl CAS No. 51537-21-4

H-Ser(tBu)-OtBu HCl

Cat. No. B555315
CAS RN: 51537-21-4
M. Wt: 217,13*36,45 g/mole
InChI Key: RDWZQVGVBTYCBD-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Ser(tBu)-OtBu HCl is a derivative of the amino acid serine . It is used for research purposes and is not intended for medicinal or household use . It is recognized to be beneficial as an ergogenic dietary substance .


Molecular Structure Analysis

The molecular formula of H-Ser(tBu)-OtBu HCl is C8H18ClNO3 . Its molecular weight is 211.69 g/mol . The InChI Key is PCIABNBULSRKSU-UHFFFAOYNA-N .


Physical And Chemical Properties Analysis

H-Ser(tBu)-OtBu HCl appears as a white to off-white solid . It is stable under normal temperatures and pressures. It should be stored in a dark place at room temperature .

Scientific Research Applications

“H-Ser(tBu)-OtBu HCl”, also known as O-tert-Butyl-L-serine methyl ester hydrochloride , is a chemical reagent used in various scientific fields. Here are some potential applications:

  • Organic Chemistry : This compound is often used in the field of organic chemistry for the synthesis of complex molecules . It can be used in the creation of pharmaceuticals and biologically active compounds. The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used.

  • Peptide Synthesis : It can be used in peptide synthesis as a serine derivative . In this context, it might be used to introduce the serine amino acid into a peptide chain during the synthesis process.

  • Ergogenic Supplements : Amino acids and amino acid derivatives have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress related tasks and prevent exercise induced muscle damage .

“H-Ser(tBu)-OtBu HCl”, also known as O-tert-Butyl-L-serine methyl ester hydrochloride , is a chemical reagent used in various scientific fields. Here are some additional potential applications:

  • Chemical Synthesis : This compound is often used as a reagent in chemical synthesis . It can be used in the creation of a variety of complex molecules, including pharmaceuticals and biologically active compounds. The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used .

  • Biochemical Research : It can be used in biochemical research as a serine derivative . In this context, it might be used to introduce the serine amino acid into a biochemical pathway during the research process .

  • Nutritional Supplements : Amino acids and amino acid derivatives have been commercially used as nutritional supplements . They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress related tasks and prevent exercise induced muscle damage .

Safety And Hazards

H-Ser(tBu)-OtBu HCl is harmful if swallowed or inhaled, and it causes skin and eye irritation . It is recommended to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

tert-butyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3.ClH/c1-10(2,3)14-7-8(12)9(13)15-11(4,5)6;/h8H,7,12H2,1-6H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWZQVGVBTYCBD-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Ser(tBu)-OtBu HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
B Shi, R Stevenson, DJ Campopiano… - Journal of the …, 2006 - ACS Publications
Protein-directed dynamic combinatorial chemistry (DCC) relies on reversible chemical reactions that can function under the near-physiological conditions required by the biological …
Number of citations: 100 pubs.acs.org
D Shen, M Bai, R Tang, B Xu, X Ju, RG Pestell… - Scientific reports, 2013 - nature.com
Using a newly developed near-infrared (NIR) dye that fluoresces at two different wavelengths (dichromic fluorescence, DCF), we discovered a new fluorescent substrate for Akt, also …
Number of citations: 16 www.nature.com
Y He - 2010 - 129.217.131.68
Mit dem sehr weit verbreiteten Einsatz von Antibiotika stieg aber auch die Prävalenz von resistenten Bakterien [5] gegen Antibiotika sehr schnell [6]. Das wurde durch die Verwendung …
Number of citations: 6 129.217.131.68

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